![molecular formula C8H5IS B1630299 5-Iodobenzo[b]thiophene CAS No. 20532-38-1](/img/structure/B1630299.png)

5-Iodobenzo[b]thiophene

Vue d'ensemble

Description

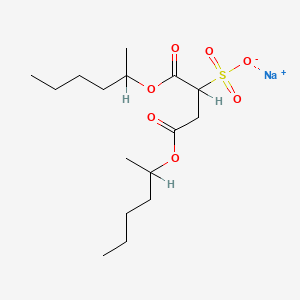

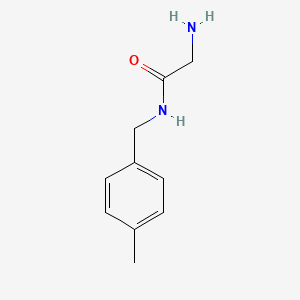

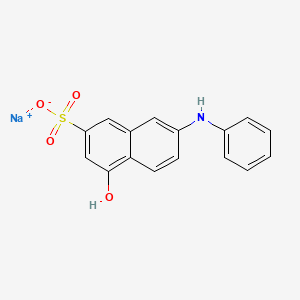

5-Iodobenzo[b]thiophene is an aromatic organic compound with the molecular formula C₈H₅IS . It possesses an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits, such as lignite tar. Unlike its household counterpart, it lacks common everyday use. Additionally, there exists another isomer known as benzo[c]thiophene .

Synthesis Analysis

Several synthetic methods lead to the formation of substituted benzothiophenes, which serve as precursors for further reactions. One example involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide, resulting in benzothiophene with an alkyl substitution at position 2 . Thiourea can also be used as a reagent in place of sodium sulfide or potassium sulfide . Furthermore, a gold-catalyzed approach allows the synthesis of more complex 2,3-disubstituted benzothiophenes .

Molecular Structure Analysis

The molecular formula of 5-Iodobenzo[b]thiophene is C₈H₅IS . It consists of a five-membered ring containing one sulfur atom (heteroatom) . The structure of this compound is crucial for understanding its properties and reactivity.

Chemical Reactions Analysis

The condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are significant methods for obtaining thiophene derivatives . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives . Additionally, the Paal–Knorr reaction utilizes phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of Tubulin Binding Agents

5-Iodobenzo[b]thiophene has been utilized in the development of novel tubulin binding agents, which are critical in cancer therapy. A study by Flynn, Verdier-Pinard, and Hamel (2001) outlined a flexible, convergent approach to synthesize 2,3-disubstituted benzo[b]thiophenes, leading to the creation of these agents. This process involved the sequential coupling of o-bromoiodobenzenes with various compounds and further elaboration using palladium-mediated coupling and metalation techniques (Flynn, Verdier-Pinard, & Hamel, 2001).

Synthesis of Heterocycles

Chen and Flynn (2020) demonstrated the effectiveness of iodocyclisation in synthesizing 2-carboxy and sulfoxy-3-iodobenzo[b]thiophenes, which are important in creating heterocycles. This method overcame limitations associated with electronically resistant alkynes, providing a way to access these heterocycles efficiently (Chen & Flynn, 2020).

Generation of a Benzo[b]thiophene Library

Cho et al. (2009) and (2010) discussed the generation of a library using parallel syntheses of multi-substituted benzo[b]thiophenes. The process included the preparation of 3-iodobenzo[b]thiophenes from various alkynes and their further diversification using palladium-catalyzed chemistry. This research highlights the versatility of 5-iodobenzo[b]thiophene in synthesizing a wide range of derivatives (Cho et al., 2009), (Cho et al., 2010).

Synthesis of Polycyclic Compounds

The synthesis of reactive annellated dienes, which are crucial in creating polycyclic compounds, was demonstrated by Dyker and Kreher (1988). They utilized 2,3-bis(bromomethyl)-benzo[b]thiophene, leading to various cycloaddition reactions and yielding polycyclic compounds (Dyker & Kreher, 1988).

Bromination Reaction Selectivity

Wu et al. (2013) studied the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, emphasizing the unique electron structure that influenced reaction selectivity. This research provides insight into the chemical behavior of benzo[b]thiophene derivatives and their potential applications in material science (Wu et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

5-iodo-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLLBRYWAUIDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650134 | |

| Record name | 5-Iodo-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodobenzo[b]thiophene | |

CAS RN |

20532-38-1 | |

| Record name | 5-Iodo-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)

![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)

![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)

![Bicyclo[2.2.1]heptane-1,3-diamine](/img/structure/B1630229.png)

![[1,1'-Biphenyl]-4-carboxylic acid, potassium salt](/img/structure/B1630235.png)